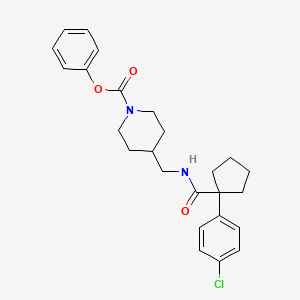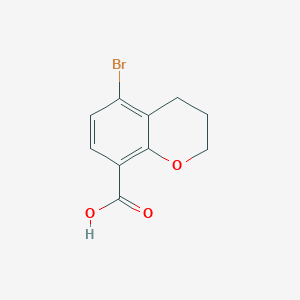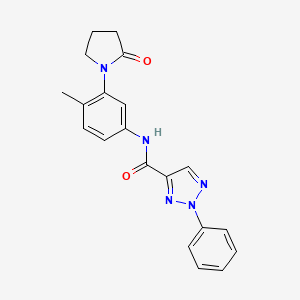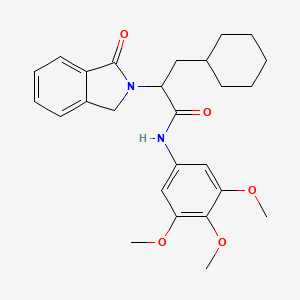![molecular formula C19H18F3NO3 B2687692 ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dimethylbenzoate CAS No. 1794751-37-3](/img/structure/B2687692.png)
({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dimethylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dimethylbenzoate, also known as TFPB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Detection and Sensing
A novel fluorescent poly(2,7-carbazole) polymer demonstrates high recycled fluorescence quenching sensitivity for detecting explosive compounds like TNT and DNT. This sensitivity is attributed to its strong electron-donating ability and the bulky side chain's effect on polymer chain interaction, suggesting potential applications in security and environmental monitoring for explosive detection (Nie et al., 2011).
Agricultural Chemistry
The study on the molecule triflusulfuron-methyl, a carbamate herbicide, highlights the importance of molecular structure in the efficacy and environmental behavior of agricultural chemicals. Understanding these properties can lead to the development of more effective and environmentally friendly pesticides (Mereiter, 2011).
Organic Electronics and Photophysics
Research into carbazole-based materials for organic light-emitting diodes (OLEDs) shows the crucial role of molecular structure in determining the energy levels and emission properties of these materials. Such insights are vital for designing more efficient and stable OLEDs (Wu et al., 2014).
Environmental Sustainability
The development of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of fungicides in agriculture points towards innovative strategies for reducing environmental impact and improving the efficacy of plant disease management (Campos et al., 2015).
Mecanismo De Acción
Target of Action
Compounds with similar structures are often used in suzuki–miyaura coupling reactions .
Biochemical Pathways
Compounds with similar structures often participate in reactions that involve the transfer of groups from boron to palladium .
Pharmacokinetics
The trifluoromethyl group often plays an important role in pharmaceuticals, agrochemicals, and materials .
Result of Action
Compounds with similar structures often participate in reactions that result in the formation of new carbon-carbon bonds .
Propiedades
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 2,4-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO3/c1-12-7-8-15(13(2)9-12)18(25)26-11-17(24)23-10-14-5-3-4-6-16(14)19(20,21)22/h3-9H,10-11H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWGVUXNWXJZLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2687610.png)


![{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine dihydrochloride](/img/structure/B2687613.png)



![4-methyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2687622.png)
![8-Phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2687623.png)




![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2687632.png)